1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-

Description

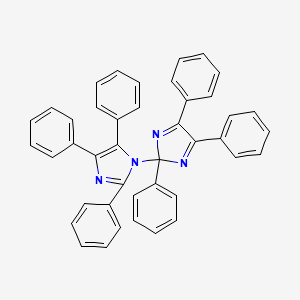

The compound 1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- is a highly substituted imidazole derivative featuring two triphenylimidazole moieties linked via the N1 position of the imidazole core. For example, lophine (2,4,5-triphenylimidazole), a well-known chemiluminescent compound, shares structural similarities but lacks the additional imidazole substituent . The extended conjugation and steric bulk introduced by the second imidazole ring in the target compound could enhance its stability and alter its reactivity compared to simpler derivatives .

Properties

CAS No. |

7189-41-5 |

|---|---|

Molecular Formula |

C42H30N4 |

Molecular Weight |

590.7 g/mol |

IUPAC Name |

2,4,5-triphenyl-1-(2,4,5-triphenylimidazol-2-yl)imidazole |

InChI |

InChI=1S/C42H30N4/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)45-42(44-37,36-29-17-6-18-30-36)46-40(34-25-13-4-14-26-34)39(33-23-11-3-12-24-33)43-41(46)35-27-15-5-16-28-35/h1-30H |

InChI Key |

GMIUUCWUOPOETN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C4(N=C(C(=N4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction

One efficient method includes the reaction of an aromatic aldehyde, benzil, and ammonium acetate in the presence of a catalyst such as lactic acid at elevated temperatures (around 160°C). This method is environmentally benign and works well with both electron-donating and electron-withdrawing groups on the aromatic aldehyde.

Use of Heterogeneous Catalysts

Industrial production often involves heterogeneous catalysts like Lewis acids (e.g., Nickel(II) chloride hexahydrate, Zirconium(IV) chloride) or nanoparticles (e.g., Magnesium aluminum oxide, Iron(III) oxide) to enhance yield and reduce reaction times.

One-Pot Synthesis

A simpler one-pot procedure involves the lead tetraacetate oxidation of 1,2-diols to give aldehydes in situ, which then undergo a three-component reaction with benzil and ammonium acetate to yield imidazole derivatives.

Synthetic Procedures

Radiszewski Synthesis

- Reagents: Benzil, benzaldehyde, ammonium acetate.

- Solvent: Ethanoic acid.

- Conditions: Heated to reflux for 1 hour.

- Purification: Recrystallization from aqueous ethanol.

Lead Tetraacetate Method

- Reagents: 1,2-Diols, benzil, ammonium acetate, lead tetraacetate.

- Solvent: Dry ethanol.

- Conditions: Stirred at room temperature for 5 minutes, then heated at 70°C for 3 hours.

- Purification: Recrystallization from ethanol.

Data Tables

Yield and Melting Point of Purified Material

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| 2,4,5-Triphenyl-1H-imidazole | Data | Data |

Research Findings

Imidazole derivatives, including 1H-Imidazole, 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-, have been found to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. These compounds are also used in the synthesis of complex organic molecules and as ligands in coordination chemistry.

Chemical Reactions Analysis

1.1. Multi-Component Condensation

A common route involves the condensation of 1,2-diketones (e.g., benzil), aldehydes, and ammonium acetate under acidic conditions. For example:

-

Benzil and substituted aldehydes undergo cyclocondensation with ammonium acetate in glacial acetic acid to form 2,4,5-triphenylimidazole intermediates .

-

Subsequent coupling reactions between two imidazole units (via oxidation or nucleophilic substitution) yield the bis-imidazole structure .

1.2. Oxidative Coupling

Lead tetraacetate (Pb(OAc)₄)-mediated oxidation of 1,2-diols generates aldehydes in situ, which participate in three-component reactions with benzil and ammonium acetate to form imidazole precursors . This method avoids intermediate isolation, enhancing efficiency (yields: 85–96%) .

2.1. Substitution Reactions

The N1 position of the imidazole ring is reactive toward electrophilic substitution. For example:

-

Chloroacetylation : Treatment with chloroacetyl chloride in acetone forms 2-(N-substituted)-1-(imidazolyl) ethanone derivatives .

-

Schiff Base Formation : Reaction with thiosemicarbazide yields thiadiazole-linked imidazole hybrids .

2.2. Cross-Coupling Reactions

The compound’s aryl groups enable Suzuki-Miyaura coupling with boronic acids, facilitating derivatization. For instance:

Reaction Optimization and Conditions

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Ethanol, glacial acetic acid | 85–96 | |

| Catalyst | Lead tetraacetate, CuI | 88–92 | |

| Temperature | 70–80°C (reflux) | 72–96 | |

| Reaction Time | 3–6 hours | 75–89 |

Structural and Spectral Characterization

-

IR Spectroscopy : NH stretching observed at 3310–3332 cm⁻¹ .

-

¹H NMR : Aromatic protons appear as multiplets at δ 6.73–8.05 ppm; NH protons resonate as singlets at δ 9.22–12.72 ppm .

-

X-ray Crystallography : Confirms triclinic crystal system (space group P̄1) with two symmetry-independent molecules per unit cell (CCDC 147338) .

Mechanistic Insights

A plausible mechanism involves:

Scientific Research Applications

1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1H-Imidazole,2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)- exerts its effects involves interactions with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, making it an effective modulator of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares the target compound with structurally related imidazole derivatives:

Notes:

- Molecular Weight Calculation : The target compound's molecular weight is inferred from structural analogs (e.g., lophine and triazole-linked derivatives).

Physicochemical Properties

- Solubility: Lophine is sparingly soluble in water but dissolves in polar organic solvents (e.g., methanol) . The target compound’s solubility is likely lower due to increased hydrophobicity from the additional phenyl groups.

- Thermal Stability : Lophine melts at 274–278°C , whereas triazole-linked derivatives () decompose above 300°C, suggesting the target compound may exhibit similar or higher thermal stability.

Biological Activity

1H-Imidazole, specifically the compound 2,4,5-triphenyl-1-(2,4,5-triphenyl-2H-imidazol-2-yl)-, is a derivative of imidazole known for its diverse biological activities. Imidazole and its derivatives have been extensively studied due to their presence in various natural products and their pharmacological significance. This article aims to compile detailed information regarding the biological activity of this compound, including its synthesis, characterization, and potential therapeutic applications.

- Molecular Formula : C21H16N2

- Molecular Weight : 296.373 g/mol

- CAS Number : 484-47-9

- IUPAC Name : 2,4,5-triphenyl-1H-imidazole

| Property | Value |

|---|---|

| Molecular Formula | C21H16N2 |

| Molecular Weight | 296.373 g/mol |

| Melting Point | 275°C to 278°C |

| Solubility | Soluble in methanol; insoluble in water |

Synthesis of 1H-Imidazole Derivatives

The synthesis of 1H-imidazole derivatives typically involves reactions that modify the imidazole ring or introduce substituents on the phenyl groups. Recent studies have shown that slight modifications can enhance biological activity. For instance, various derivatives have been synthesized and evaluated for antimicrobial and antioxidant properties .

Biological Activities

1H-Imidazole derivatives exhibit a wide range of biological activities:

Antimicrobial Activity

Research indicates that imidazole derivatives possess significant antimicrobial properties. The synthesized compounds were screened against various microbial strains, showing promising results compared to standard drugs like clotrimazole and ciprofloxacin .

Anti-inflammatory Activity

In vitro studies demonstrated that certain derivatives exhibit anti-inflammatory effects comparable to phenylbutazone. For example, one derivative (Compound 6b) was identified as particularly potent in reducing inflammation induced by microbial infections .

Anticancer Activity

Imidazole derivatives have also shown potential as anticancer agents. They may interfere with cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of specific signaling pathways .

Case Studies

Several studies have focused on the biological evaluation of different derivatives:

- A study synthesized multiple 1H-substituted 2,4,5-triphenyl imidazole derivatives and assessed their antimicrobial and antioxidant properties. The results indicated that these compounds could serve as effective agents against various pathogens .

- Another investigation highlighted the synthesis of 2,4,5-triphenyl-1H-imidazole derivatives and their evaluation for anti-inflammatory activity. The findings suggested that these compounds could be developed into multi-drug treatments for inflammatory conditions .

Q & A

Q. What are the most effective synthetic routes for preparing 2,4,5-triphenylimidazole derivatives?

The compound is typically synthesized via multicomponent reactions (MCRs) involving benzil, aldehydes, and ammonium acetate. For example:

- Catalyzed synthesis : A model reaction uses benzil, benzaldehyde, and ammonium acetate with HISA (hydroxy ionic liquid-based sulfonic acid) as a catalyst under reflux conditions in ethanol. This method achieves yields of 74–79% for derivatives like 2,4,5-triphenyl-1-(pyrrolidin-1-yl)-1H-imidazole .

- Solvent and temperature optimization : Reactions in acetone with anhydrous potassium carbonate at cold conditions (0–5°C) are effective for introducing acyl groups, yielding derivatives like 2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl) ethanone with 25–40% yields .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- FT-IR : Key peaks include C=N stretching at 1658–1666 cm⁻¹ and NH stretching at 3437–3448 cm⁻¹ .

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.26–7.93 ppm, while NH protons resonate at δ 11.89–13.51 ppm .

- UV-Vis : Absorbance maxima near 270–290 nm indicate π→π* transitions in the conjugated imidazole-phenyl system .

Q. How are anti-inflammatory activities of derivatives evaluated experimentally?

The carrageenan-induced paw edema assay is standard:

-

Rats are administered test compounds (100 mg/kg), and paw volume is measured using a plethysmometer at 0, 1, and 3 hours post-carrageenan injection. Inhibition is calculated as:

Derivatives like 2,4,5-triphenyl-1H-imidazole-1-carbonyl chloride show 35–40% inhibition, comparable to phenylbutazone .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in derivative synthesis?

- Parameter variation : Systematic screening of catalysts (e.g., HISA vs. conventional acids), solvents (ethanol vs. acetone), and temperatures (reflux vs. cold conditions) can improve yields. For example, replacing ethanol with acetone increased acylated derivative yields from 25% to 40% .

- Byproduct analysis : TLC monitoring and column chromatography are critical to isolate intermediates like 2,4,5-triphenyl-1H-imidazole-1-carbonyl chloride, which can hydrolyze if exposed to moisture .

Q. How should contradictory bioactivity data across studies be resolved?

- Standardized protocols : Discrepancies in antimicrobial results (e.g., against Candida albicans) may arise from variations in disk diffusion methods. Adopting CLSI guidelines for zone-of-inhibition measurements ensures reproducibility .

- Dose-response curves : For anti-inflammatory assays, using multiple doses (e.g., 50, 100, 200 mg/kg) instead of a single dose (100 mg/kg) clarifies efficacy trends .

Q. What computational methods complement experimental structural characterization?

- DFT calculations : Optimizing molecular geometry using B3LYP/6-31G(d) basis sets helps predict NMR chemical shifts and vibrational frequencies, aligning with experimental FT-IR and ¹H NMR data .

- Molecular docking : Docking studies with cyclooxygenase-2 (COX-2) or fungal CYP51 enzymes rationalize anti-inflammatory/antifungal activities and guide derivative design .

Q. How can crystallographic challenges in structure determination be addressed?

- SHELX refinement : For high-resolution X-ray data, SHELXL resolves disorder in phenyl rings via PART and ISOR commands. For twinned data, TWIN/BASF instructions improve R-factor convergence .

- Cross-validation : Pairing crystallography with spectroscopic data (e.g., comparing experimental/predicted bond lengths) validates structures like 2,4,5-triphenyl-1H-imidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.